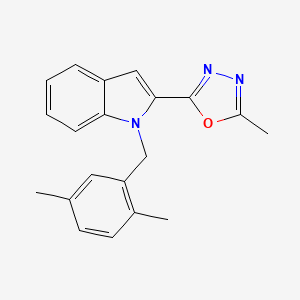

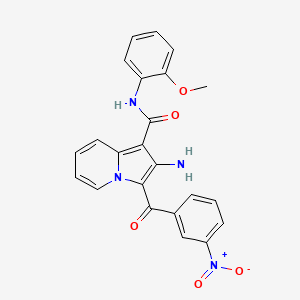

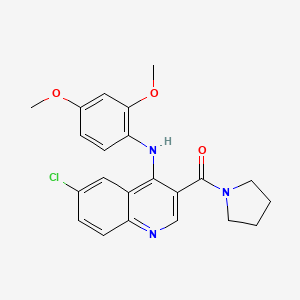

![molecular formula C16H16F2N4OS B2530715 N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)乙酰胺 CAS No. 1171566-20-3](/img/structure/B2530715.png)

N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) as a catalyst with various aryl boronic pinacol ester/acids. This process allows for the creation of a new series of compounds that have been evaluated for their biological activities. The synthesis method is notable for its ability to introduce different aryl groups into the benzo[d]thiazol-2-yl acetamide framework, which could potentially be applied to the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds is characterized by the presence of hydrogen bonding interactions. These interactions are crucial for the assembly of the molecules into specific structures. For example, in one of the synthesized compounds, water molecules act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide, as well as with the thiazole nitrogen. This results in a three-dimensional network of hydrogen bonds. Such insights into the hydrogen bonding patterns could be relevant when analyzing the molecular structure of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide, as the presence of substituents like fluorine and the pyrazolyl group could affect the hydrogen bonding and overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is not directly discussed in the provided papers. However, the biological activity assays suggest that these compounds are capable of interacting with biological targets such as enzymes. For instance, the acetamide derivatives show significant urease inhibition activity, which implies that they can engage in chemical reactions with the enzyme's active site. This suggests that the compound of interest may also exhibit similar reactivity patterns, potentially forming hydrogen bonds with biological targets, which could be explored in further studies .

Physical and Chemical Properties Analysis

The physical properties, such as photophysical behavior, of the N-(benzo[d]thiazol-2-yl)acetamide derivatives, are influenced by the nature of the substituents on the benzothiazole moiety. The substituents affect the hydrogen bonding interactions and, consequently, the crystal packing and photophysical properties of the compounds. This indicates that the physical and chemical properties of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide would also be influenced by its specific substituents, such as the difluorobenzothiazole and dimethylpyrazolyl groups. These groups could affect solubility, melting point, and other physicochemical parameters, which are important for the practical application of the compound .

科学研究应用

配位络合物和抗氧化活性

Chkirate 等人 (2019) 的一项研究讨论了吡唑-乙酰胺衍生物及其与 Co(II) 和 Cu(II) 离子的配位络合物的合成和表征。分析了这些络合物的固态结构和抗氧化活性。该研究揭示了配体及其络合物具有显着的抗氧化活性,表明在氧化应激相关研究和应用中进一步研究的潜力 (Chkirate 等人,2019)。

抗癌活性

Hammam 等人 (2005) 进行的研究涉及氟代取代的苯并[b]吡喃衍生物的合成,该衍生物在低浓度下对肺癌、乳腺癌和中枢神经系统癌细胞系表现出抗癌活性。这项研究强调了氟代取代化合物在癌症治疗中的潜在治疗应用 (Hammam 等人,2005)。

抗精神病药

Wise 等人 (1987) 合成了一系列 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇,并在动物行为测试中评估了它们的抗精神病样特性。这些化合物不与多巴胺受体相互作用,如传统的抗精神病药,表明了一种新的作用机制,用于潜在的抗精神病药物开发 (Wise 等人,1987)。

抗肿瘤评估

Shams 等人 (2010) 探索了源自 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的杂环化合物的抗肿瘤活性。本研究深入了解了此类化合物的合成途径和潜在的癌症治疗应用 (Shams 等人,2010)。

抗炎活性

Sunder 和 Maleraju (2013) 合成了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺的衍生物,显示出显着的抗炎活性。这突出了该化学物质在开发新的抗炎剂方面的潜力 (Sunder 和 Maleraju,2013)。

属性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4OS/c1-9-6-10(2)22(20-9)5-4-21(11(3)23)16-19-15-13(18)7-12(17)8-14(15)24-16/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVITILIUQKXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

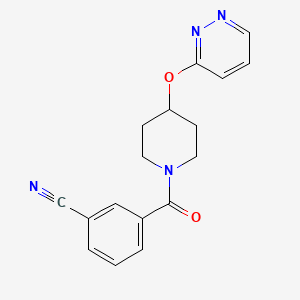

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

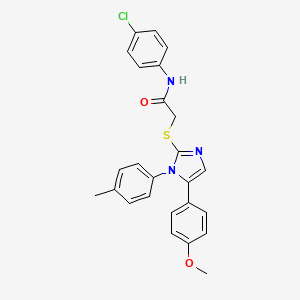

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

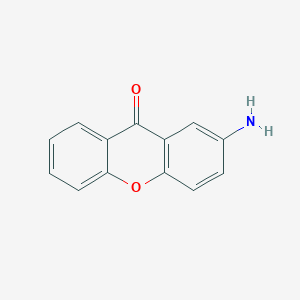

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)